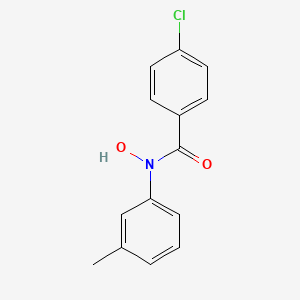
3-Tcbha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tcbha is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structure, which includes a hydroxamic acid functional group attached to a benzene ring substituted with a tolyl and a chloro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 3-Tcbha may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tcbha undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Tcbha has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-Tcbha involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Tcbha include:
- N-Phenyl-4-chlorobenzohydroxamic acid
- N-3-Tolyl-4-methoxybenzohydroxamic acid
- N-3-Tolyl-4-fluorobenzohydroxamic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl and chloro groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
32939-57-4 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.7 g/mol |
IUPAC-Name |
4-chloro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3 |
InChI-Schlüssel |
IUSPLMKGDIOHFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
32939-57-4 |
Synonyme |
3-TCBHA N-3-tolyl-4-chlorobenzohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















